molecular formula C23H23F2N3 B582058 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline CAS No. 914349-65-8

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Cat. No.: B582058
CAS No.: 914349-65-8
M. Wt: 379.455
InChI Key: WZRFRMWIFXULOV-UHFFFAOYSA-N
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Description

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a synthetic organic compound with the molecular formula C23H23F2N3. It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and aniline groups.

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the synthesis of drugs such as flunarizine and lomerizine

Cellular Effects

It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 517.3°C at 760 mmHg

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with halogenated aniline under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
  • 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride
  • 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride

Uniqueness

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFRMWIFXULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661710
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-65-8
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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